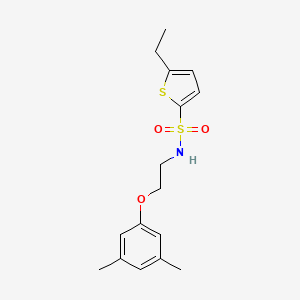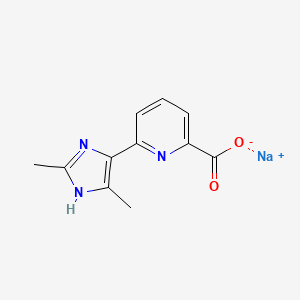
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, also known as DMHU, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMHU is a urea derivative and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Anion Coordination Chemistry
The anion coordination chemistry of urea-based ligands, including compounds structurally related to 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, reveals their potential in binding inorganic oxo-acids through hydrogen bond motifs involving urea NH groups, carbonyl, protonated fragments, and anions. Such characteristics suggest applications in designing selective anion receptors and sensors, highlighting their significance in analytical chemistry and environmental monitoring (Wu et al., 2007).
Structural Chemistry and Hydrogen Bonding
The structural elucidation and hydrogen bonding patterns of substituted ureas, including derivatives similar to the specified compound, offer insights into their molecular configurations and interactions. This knowledge is crucial for the development of materials with tailored properties, such as improved polymers, and for the pharmaceutical industry where molecular structure directly impacts drug efficacy and specificity (Kołodziejski et al., 1993).
Herbicide and Nematicide Degradation in Soils
Research on substituted urea herbicides, which are structurally related to the compound of interest, demonstrates their microbial degradation in soil. This finding is significant for agricultural sciences, particularly in understanding the environmental fate of chemical treatments and developing more sustainable agricultural practices (Katz & Strusz, 1968).
Synthesis and Cyclization Reactions
Studies on the synthesis and cyclization reactions involving N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines provide valuable information on the reactivity and transformation possibilities of urea derivatives. These reactions are fundamental in medicinal chemistry for creating novel therapeutic agents with enhanced biological activities (Vaickelionienė et al., 2005).
Luminescence Sensing of Benzaldehyde
The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally analogous to the specified urea compound, demonstrates potential applications in luminescence sensing. Such frameworks can be used for detecting benzaldehyde derivatives, showcasing their importance in analytical chemistry for environmental monitoring and food safety (Shi et al., 2015).
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-5-7-15(9-13(12)2)21-19(23)20-11-16(22)14-6-8-17(24-3)18(10-14)25-4/h5-10,16,22H,11H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZABHXKYJFJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)



![Methyl 2-amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2818166.png)

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)
![3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2818174.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2818175.png)
![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2818176.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2818177.png)
![4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one](/img/structure/B2818178.png)
![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2818179.png)
